molecular formula C22H17N5O3 B2881872 3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide CAS No. 306304-34-7

3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

Cat. No.: B2881872
CAS No.: 306304-34-7
M. Wt: 399.41
InChI Key: LATLRTUTBOBCEN-UCQKPKSFSA-N
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Description

3-Naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide is a pyrazole-based heterocyclic compound featuring a naphthalen-2-yl substituent at the 3-position and a (Z)-configured 4-nitrophenyl ethylideneamino group at the N-terminus. The Z-configuration of the ethylideneamino moiety could influence stereospecific interactions with biological targets, distinguishing it from analogous E-isomers or positional nitro isomers .

Properties

CAS No.

306304-34-7

Molecular Formula

C22H17N5O3

Molecular Weight

399.41

IUPAC Name

3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17N5O3/c1-14(15-8-10-19(11-9-15)27(29)30)23-26-22(28)21-13-20(24-25-21)18-7-6-16-4-2-3-5-17(16)12-18/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14-

InChI Key

LATLRTUTBOBCEN-UCQKPKSFSA-N

SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to explore the biological activity of this specific compound by examining relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C18H16N4O3\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{3}

Key Functional Groups

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Naphthalene Moiety : Provides aromatic stability and potential interactions with biological targets.
  • Nitrophenyl Group : May enhance biological activity through electron-withdrawing effects.

Overview of Biological Activities

Pyrazole derivatives have been associated with a wide range of biological activities. The specific activities of this compound include:

  • Antioxidant Activity : The presence of nitro groups enhances the electron affinity, potentially increasing the compound's ability to scavenge free radicals.
  • Anti-inflammatory Effects : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Anticancer Potential : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Antioxidant Activity
    • A study demonstrated that pyrazole derivatives exhibit significant antioxidant properties, which are attributed to their ability to donate hydrogen atoms and stabilize free radicals. The compound's structure suggests a potential for enhanced activity due to the presence of both naphthalene and nitrophenyl groups .
  • Anti-inflammatory Activity
    • Research indicates that compounds with similar structures to this compound effectively inhibit COX enzymes, leading to reduced inflammation in animal models. The anti-inflammatory mechanism is likely mediated through inhibition of prostaglandin synthesis .
  • Anticancer Activity
    • In vitro studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis via mitochondrial pathways, suggesting that this compound could be further explored for its anticancer properties .

Comparative Biological Activity Table

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateHighModerate
Celecoxib (Standard)HighVery HighLow
Phenylbutazone (Standard)ModerateHighLow

The mechanisms underlying the biological activities of pyrazole derivatives often involve:

  • Inhibition of Enzymatic Pathways : Such as COX inhibition for anti-inflammatory effects.
  • Interaction with Cellular Targets : Pyrazoles may interact with various receptors or enzymes involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Compounds

Compound Class Core Structure Substituents Notable Bioactivity Reference
Target Compound Pyrazole 3-Naphthalen-2-yl, (Z)-4-nitro Inferred Antimicrobial/Anticancer
1,3,4-Thiadiazole Derivatives Thiadiazole 4-Nitrophenyl, methyl Antimicrobial (E. coli, C. albicans)
Pyrazoline 3a Pyrazoline 3,4,5-Trimethoxy, 4-nitrophenyl Anticancer (comparable to 5-FU)
E-Isomer () Pyrazole 3-Nitrophenyl, (E)-2-naphthyl Unknown
Benzimidazole Derivatives Benzimidazole 4-Nitrophenyl Low Antioxidant Activity
  • Antimicrobial Activity : The 1,3,4-thiadiazole derivatives outperformed other classes in antimicrobial assays, likely due to sulfur-mediated interactions. The target compound’s pyrazole-carboxamide group may offer moderate activity but lacks the thiadiazole’s enhanced binding .
  • Anticancer Potential: Pyrazoline 3a’s efficacy against cancer cells highlights the role of methoxy groups in enhancing cytotoxicity. The target compound’s naphthalene system could provide similar aromatic interactions but may require optimization for potency .
  • Antioxidant Effects : While some nitrophenyl derivatives (e.g., benzimidazoles) showed low antioxidant activity, pyrazoline 5b demonstrated strong free radical scavenging. The target compound’s nitro group positioning and carboxamide may influence its redox properties .

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